Cas no 1699-51-0 (DL-Laudanosine)

DL-Laudanosine structure
DL-Laudanosine structure
Nome del prodotto:DL-Laudanosine
Numero CAS:1699-51-0
MF:C21H27NO4
MW:357.44338
MDL:MFCD00006910
CID:139514
PubChem ID:15548

DL-Laudanosine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • DL-LAUDANOSINE
    • Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
    • LAUDANOSINE, DL-(SH)
    • (+/-)-LAUDANOSIDE
    • (+-)-laudanosine
    • (R)-Laudanosine
    • DL-LAUDANOSIDE
    • LAUDANOSINE,DL
    • LAUDANOSINE,DL-(SH)(CALL)
    • LAUDANOSINE, DL-
    • DL-LAUDANOSINE(WXG01661)
    • DL-LAUDANOSINE, FREE BASE
    • DL-Laudanosine,99%
    • HMS2271K11
    • Laudanosine (R,S)
    • Isoquinoline,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (.+-.)-
    • BDBM50270376
    • HMS2096H04
    • Prestwick3_000591
    • 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • (R)-1-(3',4'-dimethoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • SpecPlus_000088
    • SPBio_000725
    • Spectrum3_000112
    • Z57474215
    • DivK1c_006184
    • AB00052572-12
    • Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (1R)-
    • KBioGR_001488
    • BPBio1_000510
    • CHEBI:91599
    • MLS000060551
    • 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
    • Q27163429
    • Prestwick_292
    • CCG-38566
    • Prestwick0_000591
    • dl-Laudanosin
    • NSC-94267
    • EN300-180011
    • (.+/-.)-Laudanosine
    • Oprea1_379167
    • Laudanosine
    • NSC35045
    • Spectrum4_000934
    • EINECS 216-923-9
    • KBio2_006479
    • C21H27NO4
    • MLS002634637
    • Spectrum_000863
    • BRD-A24817035-001-05-4
    • HY-122489
    • HMS1569H04
    • NCGC00142367-01
    • Isoquinoline,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-
    • Prestwick1_000591
    • SPBio_002681
    • Isoquinoline,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-, (.+-.)-
    • SCHEMBL466529
    • AB00052572
    • FT-0625478
    • 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoqu inoline
    • Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-, (.+/-.)-
    • Isoquinoline,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
    • (.+-.)-Laudanosine
    • CS-0085743
    • CHEMBL1407
    • NCGC00017301-02
    • AKOS022144164
    • ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYL-, (+-)-
    • (1)-1-((3,4-Dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
    • (.+/-.)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinoline
    • MFCD00006910
    • (R,S)-Laudanosine
    • DTXSID00871873
    • NSC331268
    • Spectrum5_001625
    • Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (.+/-.)-
    • AI3-61890
    • FT-0670745
    • L-1400
    • 3-CYCLOHEX-1-ENYL-ACRYLICACID
    • AS-37336
    • NSC 94267
    • KBio3_000864
    • 1699-51-0
    • Isoquinoline, 1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (+-)-
    • EX-A3381
    • SMR000064381
    • NSC-35045
    • 5',8-Dimethoxylaudanosine hydrochloride
    • KBioSS_001343
    • NS00002032
    • BSPBio_000462
    • BSPBio_001724
    • KBio1_001128
    • Spectrum2_000663
    • (+-)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinoline
    • KGPAYJZAMGEDIQ-UHFFFAOYSA-N
    • NSC94267
    • NSC-331268
    • 20412-65-1
    • A937069
    • Prestwick2_000591
    • KBio2_001343
    • KBio2_003911
    • AKOS001094404
    • A900016
    • Veraisoquin
    • 85-63-2
    • DB-180391
    • (A+/-)-Laudanosine
    • STL570293
    • 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-methylisoquinoline
    • DB-043801
    • DL-Laudanosine
    • MDL: MFCD00006910
    • Inchi: InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
    • Chiave InChI: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
    • Sorrisi: CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC

Proprietà calcolate

  • Massa esatta: 357.19400
  • Massa monoisotopica: 357.19400834g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 6
  • Complessità: 434
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 40.2Ų
  • Carica superficiale: 0
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 1.1729 (rough estimate)
  • Punto di fusione: 115°C
  • Punto di ebollizione: 490.07°C (rough estimate)
  • Indice di rifrazione: 1.5614 (estimate)
  • PSA: 40.16000
  • LogP: 3.43060

DL-Laudanosine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2810
  • Codice categoria di pericolo: 26/28-40
  • Istruzioni di sicurezza: S22; S24/25
  • Termine di sicurezza:S24/25
  • PackingGroup:III
  • Frasi di rischio:R26/28; R40
  • Classe di pericolo:6.1(b)

DL-Laudanosine Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

DL-Laudanosine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-180011-5.0g
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1699-51-0 95.0%
5.0g
$1352.0 2025-03-21
Key Organics Ltd
AS-37336-10MG
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1699-51-0 >95%
10mg
£63.00 2023-09-09
Key Organics Ltd
AS-37336-5MG
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1699-51-0 >95%
5mg
£46.00 2023-09-09
TRC
L178540-25mg
DL-Laudanosine
1699-51-0
25mg
$204.00 2023-05-18
TRC
L178540-50mg
DL-Laudanosine
1699-51-0
50mg
$299.00 2023-05-18
ChemScence
CS-0085743-100mg
DL-Laudanosine
1699-51-0 99.41%
100mg
$250.0 2021-09-02
Enamine
EN300-180011-0.05g
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1699-51-0 95.0%
0.05g
$79.0 2025-03-21
Cooke Chemical
LN5304447-100mg
DL-LAUDANOSINE
1699-51-0 HPLC≥98%
100mg
RMB 536.00 2025-02-20
Enamine
EN300-180011-0.25g
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1699-51-0 95.0%
0.25g
$167.0 2025-03-21
Enamine
EN300-180011-2.5g
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
1699-51-0 95.0%
2.5g
$676.0 2025-03-21
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1699-51-0)DL-Laudanosine
A937069
Purezza:99%
Quantità:10mg
Prezzo ($):194.0
atkchemica
(CAS:1699-51-0)DL-Laudanosine
CL2964
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta